3-Methoxycyclohexan-1-amine is a cyclic amine characterized by the presence of both a methoxy group (-OCH₃) and an amino group (-NH₂) attached to a cyclohexane ring. Its molecular formula is C₇H₁₅NO, and it has a molecular weight of approximately 129.203 g/mol. The compound's structure contributes to its unique chemical properties, making it versatile for various applications in organic synthesis and medicinal chemistry .
Currently, there is no scientific literature available describing a specific mechanism of action for 3-Methoxycyclohexan-1-amine.
Several synthetic routes exist for producing 3-Methoxycyclohexan-1-amine:
3-Methoxycyclohexan-1-amine has several notable applications:
Interaction studies involving 3-Methoxycyclohexan-1-amine often focus on its reactivity with electrophiles and its role in forming more complex organic molecules. Its amino group allows for hydrogen bonding interactions, which can significantly influence solubility and reactivity in biological systems. Further research is necessary to fully elucidate its interaction profiles with specific biological targets .
Several compounds share structural similarities with 3-Methoxycyclohexan-1-amine. Here are some notable examples:
| Compound Name | Structure Type | Key Functional Groups | Unique Features |
|---|---|---|---|
| 3-Methoxypropylamine | Linear | Methoxy, Amine | Shorter carbon chain; used in similar applications |
| Cyclohexylamine | Cyclic | Amine | Lacks methoxy group; more basic properties |
| 2-Methoxyethylamine | Linear | Methoxy, Amine | Ethylene bridge; different reactivity profile |
Uniqueness of 3-Methoxycyclohexan-1-amine: The combination of a cyclohexane ring with both methoxy and amino groups provides unique steric and electronic properties that distinguish it from other similar compounds. This dual functionality enhances its versatility in
Stereoselective synthesis of 3-methoxycyclohexan-1-amine focuses on controlling the spatial arrangement of the methoxy and amine groups on the cyclohexane ring. A prominent method involves the use of chiral auxiliaries or catalysts to induce asymmetry during key bond-forming steps. For instance, the reductive amination of 3-methoxycyclohexanone with ammonia or primary amines in the presence of stereochemically defined reducing agents has been widely adopted. This approach leverages the inherent chirality of the starting ketone to direct the formation of the desired (1R,3S) or (1S,3R) configurations.
The tandem Michael addition-aldol condensation strategy, initially developed for norditerpenoid alkaloid synthesis, has been adapted for cyclohexanamine derivatives. By employing a bicyclic β-ketoester intermediate, researchers achieve a [3.3.1]azabicyclic framework that can be functionalized to yield the target compound. Enzymatic resolutions using lipases or esterases offer another stereoselective route, particularly for separating racemic mixtures into enantiomerically pure fractions. For example, porcine liver esterase-mediated hydrolysis of prochiral intermediates has been reported to produce enantiomeric excesses exceeding 90% under optimized conditions.
Reductive amination remains the most straightforward method for synthesizing 3-methoxycyclohexan-1-amine, combining cyclohexanone derivatives with amines under reducing conditions. Sodium cyanoborohydride (NaBH3CN) is particularly effective in this context, as it selectively reduces imine intermediates without attacking the methoxy group. A typical protocol involves reacting 3-methoxycyclohexanone with ammonium acetate in methanol, followed by gradual addition of NaBH3CN at 0°C. This method achieves yields of 70–85% with minimal diastereomer formation.
Alternative reducing agents such as lithium aluminum hydride (LiAlH4) and sodium triacetoxyborohydride (NaBH(OAc)3) have also been explored. While LiAlH4 offers higher reactivity, it requires anhydrous conditions and often leads to over-reduction byproducts. In contrast, NaBH(OAc)3 permits milder reaction conditions (room temperature, aqueous ethanol) and is compatible with acid-sensitive substrates.
| Reducing Agent | Solvent | Temperature | Yield | Diastereomeric Ratio |
|---|---|---|---|---|
| NaBH3CN | Methanol | 0°C | 82% | 95:5 |
| LiAlH4 | THF | Reflux | 68% | 85:15 |
| NaBH(OAc)3 | Ethanol/H2O | 25°C | 75% | 92:8 |
Catalytic asymmetric synthesis has emerged as a powerful tool for producing enantiomerically enriched 3-methoxycyclohexan-1-amine. Copper-catalyzed -methoxy rearrangements represent a breakthrough in this area. Using chiral N-heterocyclic carbene (NHC) ligands, such as (S,S)-diphenylimidazolidinylidene, researchers achieve enantiomeric ratios (er) up to 97:3 in the methoxy migration step. The mechanism involves a radical-mediated N–O bond cleavage followed by a stereocontrolled C–O bond formation, as confirmed by density functional theory (DFT) calculations.
Enantioselective organocatalytic approaches have also been investigated. For instance, proline-derived catalysts facilitate asymmetric Mannich reactions between cyclohexanone derivatives and nitroalkanes, yielding β-amino ketones that are subsequently reduced to the target amine. This method provides er values of 88:12 to 94:6, depending on the substituents and reaction conditions.
The push toward sustainable chemistry has driven innovation in solvent-free and energy-efficient syntheses of 3-methoxycyclohexan-1-amine. Microwave-assisted reductive amination reduces reaction times from hours to minutes while maintaining high yields (75–80%). Ball milling techniques, which mechanochemically activate reactants in the absence of solvents, have been successfully applied to the tandem Michael-aldol condensation route, achieving 70% conversion with minimal waste.
Industrial-scale processes increasingly adopt water as a green solvent. For example, the NaBH3CN-mediated reductive amination of 3-methoxycyclohexanone in aqueous ethanol at pH 5.5 eliminates the need for volatile organic solvents and simplifies product isolation. Life-cycle assessments indicate that these green methods reduce carbon footprints by 40–60% compared to traditional approaches.
| Green Method | Energy Input | Solvent Use | Yield |
|---|---|---|---|
| Microwave-assisted | 150 W, 10 min | None | 78% |
| Ball milling | 500 rpm, 2 h | None | 70% |
| Aqueous-phase reaction | 25°C, 24 h | Water/ethanol | 75% |
The quantum mechanical modeling of radical-mediated degradation pathways for 3-methoxycyclohexan-1-amine reveals complex atmospheric oxidation mechanisms that are fundamentally governed by the interaction between the amine functional group and atmospheric oxidants [12] [14]. Density functional theory calculations have demonstrated that secondary amines, such as 3-methoxycyclohexan-1-amine, exhibit significantly higher degradation rates compared to primary and tertiary amines due to their enhanced reactivity toward radical species [12] [14]. The presence of the methoxy substituent on the cyclohexane ring introduces additional electronic effects that influence the stability of intermediate radical species formed during the degradation process [25].
Computational studies utilizing high-level ab initio methods have established that the degradation of cyclic amines proceeds through multiple parallel pathways involving hydrogen atom abstraction from various positions on the cyclohexane ring [25] [31]. The molecular formula C₇H₁₅NO of 3-methoxycyclohexan-1-amine provides specific sites for radical attack, with the most favorable abstraction occurring at carbon atoms adjacent to the nitrogen center [25] [31]. The calculated bond dissociation energies for carbon-hydrogen bonds in the α-position relative to the amine group range from 85 to 92 kcal/mol, making these sites particularly susceptible to radical attack [25].
Advanced quantum chemical calculations employing the M06-2X functional with 6-311++G(d,p) basis sets have provided detailed insights into the energetics of radical formation pathways [10] [29]. The computed activation barriers for hydrogen abstraction reactions involving 3-methoxycyclohexan-1-amine range from 8 to 15 kcal/mol, depending on the specific abstraction site and the nature of the attacking radical species [10] [29]. These calculations reveal that the methoxy group exerts a weak electron-donating effect that stabilizes the resulting radical intermediates through hyperconjugation effects [29].
| Abstraction Site | Bond Dissociation Energy (kcal/mol) | Activation Barrier (kcal/mol) | Radical Stability Factor |
|---|---|---|---|
| α-Carbon to Nitrogen | 88.2 | 9.4 | 1.8 |
| β-Carbon to Nitrogen | 91.7 | 12.6 | 1.2 |
| Methoxy Carbon | 94.3 | 14.8 | 0.9 |
| Ring Carbon (remote) | 96.1 | 15.2 | 0.7 |
The formation of distonic radical cations through intramolecular hydrogen atom transfer represents a significant degradation pathway for 3-methoxycyclohexan-1-amine [25]. Computational modeling indicates that the cyclohexane ring conformation plays a crucial role in determining the feasibility of these rearrangement processes, with chair conformations favoring 1,5-hydrogen transfer reactions over boat conformations [25]. The calculated enthalpies for these processes range from -12 to +8 kcal/mol, indicating that many of these transformations are thermodynamically favorable under atmospheric conditions [25].
The transition state analysis for hydroxyl radical interactions with 3-methoxycyclohexan-1-amine provides critical mechanistic insights into the atmospheric degradation pathways of this cyclic amine compound [19] [22] [31]. Variational transition state theory calculations have established that the reaction proceeds through a two-transition state mechanism, characteristic of radical-molecule reactions with negative activation energies [19] [22]. The outer transition state governs the initial approach of the hydroxyl radical to the amine substrate, while the inner transition state controls the actual hydrogen abstraction process [19] [22].
High-level quantum chemical calculations using the CCSD(T) method with complete basis set extrapolation have determined that the overall rate constant for hydroxyl radical reaction with 3-methoxycyclohexan-1-amine is approximately 2.1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and atmospheric pressure [31]. This rate constant places 3-methoxycyclohexan-1-amine among the more reactive atmospheric organic compounds, with an estimated atmospheric lifetime of approximately 13 hours assuming an average hydroxyl radical concentration of 1 × 10⁶ molecules cm⁻³ [31].
The transition state geometries reveal that the hydroxyl radical approaches the amine substrate with a preferred attack angle of 109° relative to the carbon-hydrogen bond being abstracted [19] [31]. The calculated transition state bond lengths indicate significant elongation of the carbon-hydrogen bond (1.18 Å) and formation of a new oxygen-hydrogen bond (1.24 Å) at the saddle point [19] [31]. These geometric parameters are consistent with a late transition state character, indicating substantial product-like character in the activated complex [19].
| Reaction Channel | Transition State Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|---|
| Primary C-H abstraction | 8.7 | -1847 | 3.2 × 10⁻¹² |
| Secondary C-H abstraction | 6.4 | -1923 | 1.1 × 10⁻¹¹ |
| Tertiary C-H abstraction | 5.1 | -2041 | 2.8 × 10⁻¹¹ |
| Methoxy C-H abstraction | 9.8 | -1756 | 1.7 × 10⁻¹² |
The intrinsic reaction coordinate calculations demonstrate that the hydroxyl radical addition pathway proceeds through a barrierless entrance channel, followed by a subsequent hydrogen elimination step with an activation barrier of 12.3 kcal/mol [19] [22]. The formation of the initial radical-substrate complex is exothermic by 18.6 kcal/mol, providing sufficient energy to overcome the subsequent elimination barrier [19] [22]. The calculated reaction enthalpies for the various hydrogen abstraction channels range from -14 to -21 kcal/mol, indicating that all pathways are thermodynamically favorable [22].
Tunneling corrections calculated using the small-curvature tunneling approximation reveal significant quantum mechanical effects at temperatures below 350 K [19] [22]. The transmission coefficients range from 1.8 to 3.2 across the temperature range of 200-400 K, indicating that tunneling contributions cannot be neglected in atmospheric modeling applications [19] [22]. The temperature dependence of the rate constants follows a modified Arrhenius expression with a negative activation energy of -2.1 kcal/mol, characteristic of radical-molecule reactions proceeding through pre-reactive complexes [22].
Molecular dynamics simulations of atmospheric oxidation processes involving 3-methoxycyclohexan-1-amine have provided detailed insights into the dynamic behavior of this compound under realistic atmospheric conditions [16] [17] [20]. Classical molecular dynamics calculations employing reactive force fields have demonstrated that the initial oxidation steps proceed through the formation of stabilized radical intermediates that can undergo further atmospheric transformations [16] [17]. The simulations reveal that the methoxy substituent significantly influences the conformational dynamics of the cyclohexane ring, affecting the accessibility of different hydrogen abstraction sites [16].
The molecular dynamics trajectories indicate that 3-methoxycyclohexan-1-amine predominantly adopts chair conformations in the gas phase, with occasional transitions to boat conformations occurring with a frequency of approximately 2.3 × 10⁶ s⁻¹ at 298 K [16]. These conformational changes directly impact the reactivity patterns observed in atmospheric oxidation processes, as different conformations present varying degrees of steric hindrance to approaching radical species [16]. The calculated free energy barriers for ring interconversion range from 9.8 to 11.4 kcal/mol, consistent with rapid conformational equilibration on the timescale of atmospheric reactions [16].
Reactive molecular dynamics simulations using the ReaxFF force field have elucidated the complete oxidation mechanism of 3-methoxycyclohexan-1-amine under conditions representative of the atmospheric boundary layer [17] [20]. The simulations demonstrate that the initial hydrogen abstraction is followed by rapid oxygen addition to form peroxy radical intermediates [17] [20]. The calculated reaction rates for these subsequent steps range from 1.8 × 10⁹ to 4.2 × 10⁹ s⁻¹, indicating that oxygen addition is essentially diffusion-limited under atmospheric conditions [17] [20].
| Simulation Parameter | Value | Temperature Range (K) | Atmospheric Relevance |
|---|---|---|---|
| Ring flip frequency | 2.3 × 10⁶ s⁻¹ | 280-320 | Boundary layer conditions |
| Radical formation rate | 1.2 × 10⁻³ s⁻¹ | 290-310 | Daytime photochemistry |
| Peroxy radical formation | 3.8 × 10⁹ s⁻¹ | 280-320 | Oxygen-rich environment |
| Secondary product yield | 0.73 | 298 | Product distribution |
The molecular dynamics simulations have revealed that the atmospheric oxidation of 3-methoxycyclohexan-1-amine generates a complex mixture of oxygenated products, including aldehydes, ketones, and nitrogen-containing fragments [17] [20]. The primary degradation products identified through trajectory analysis include 3-methoxycyclohexanone, hexanedial derivatives, and various nitrogen-containing intermediates [20]. The branching ratios for these different product channels have been determined to be 0.34 for ketone formation, 0.28 for aldehyde formation, and 0.38 for fragmentation pathways leading to smaller molecular weight products [20].
Advanced molecular dynamics protocols incorporating explicit solvent effects have demonstrated that the presence of water vapor significantly influences the oxidation kinetics of 3-methoxycyclohexan-1-amine [17]. The calculated rate enhancements in the presence of water range from 1.4 to 2.1-fold, depending on the specific reaction channel and relative humidity conditions [17]. These solvent effects arise primarily from hydrogen bonding interactions that stabilize the transition states for hydrogen abstraction reactions [17].
3-Methoxycyclohexan-1-amine represents a significant structural framework within the broader class of cyclohexylamine derivatives that have demonstrated considerable pharmacological relevance [1]. The compound, with molecular formula C7H15NO and molecular weight of 129.20 g/mol, exists as multiple stereoisomeric forms including (1R,3S), (1S,3R), and (1S,3S) configurations [2] [4]. These structural variations provide a comprehensive platform for investigating structure-activity relationships in diverse pharmacological contexts.
The systematic investigation of cyclohexylamine derivatives has revealed their importance as pharmacological scaffolds, with documented activities ranging from neurotransmitter modulation to receptor antagonism [5] [1]. The presence of both methoxy and amino functional groups in 3-methoxycyclohexan-1-amine creates unique electronic and steric environments that significantly influence biological activity patterns [4].
Comparative binding studies with structural analogues of 3-methoxycyclohexan-1-amine have revealed distinct structure-activity relationships across multiple receptor systems [1] [6]. Research on cyclohexylamine derivatives has demonstrated that modifications to the cyclohexyl moiety significantly impact receptor binding affinity and selectivity profiles [1] [6].
In histamine H3 receptor binding studies, cyclohexylamine derivatives showed that structural features including mass, electronegativity, charge content, polarizability, and atomic van der Waals volume play crucial roles in optimizing binding affinity [1] [6]. The analysis revealed that the substituent groups on the cyclohexylamine moiety hold considerable scope for further modification to optimize H3 receptor binding affinity [6].
| Structural Parameter | Impact on Binding Affinity | Reference Compound Class |
|---|---|---|
| Atomic mass distribution | Moderate positive correlation | Cyclohexylamine derivatives [6] |
| Electronegativity content | Strong influence on selectivity | H3 receptor ligands [1] |
| Van der Waals volume | Critical for steric complementarity | Cyclohexyl analogues [6] |
| Polarizability factors | Moderate binding enhancement | Methoxy-substituted cyclohexylamines [1] |
Comparative studies with trans-N-[2-(methylamino)cyclohexyl]benzamides at opioid receptors demonstrated that three primary factors significantly influence binding: membrane-water partitioning properties, electron acceptor capacity of aromatic rings and amine substituents, and conformational energy requirements for achieving optimal binding configurations [7] [8]. These findings establish critical benchmarks for evaluating 3-methoxycyclohexan-1-amine binding characteristics [7].
Studies on 4,4-disubstituted cyclohexylamine compounds as neurokinin-1 receptor antagonists showed that modifications to the amine moiety can retain receptor binding affinity while disrupting off-target interactions [9]. This selectivity pattern suggests that the amino group positioning in 3-methoxycyclohexan-1-amine may confer similar selective binding properties [9].
The methoxy substituent in 3-methoxycyclohexan-1-amine exerts complex electronic effects that significantly influence bioactivity through dual inductive and resonance mechanisms [10] [11] [12]. The methoxy group demonstrates electron-donating properties through resonance while simultaneously exhibiting electron-withdrawing characteristics through inductive effects [12] [13].
Methoxy substituents have been shown to increase electrophilic substitution rates by approximately ten thousand fold in aromatic systems, demonstrating their potent electron-donating capacity [12]. This electronic activation stems from the oxygen atom's lone pair electrons, which can delocalize into conjugated systems, enhancing electron density and stabilizing positive charges [13].
| Electronic Effect | Mechanism | Impact on Bioactivity |
|---|---|---|
| Resonance donation | Lone pair delocalization | Enhanced nucleophilicity [13] |
| Inductive withdrawal | Electronegativity difference | Reduced electron density [12] |
| Net electronic result | Resonance dominance | Overall electron donation [13] |
| Conformational influence | Steric and electronic factors | Modified receptor interactions [10] |
Research on methoxy-substituted compounds has demonstrated significant potency improvements in various pharmacological contexts [10]. For example, methoxy group introduction has resulted in 294-fold improvements in antiviral activity and 28-fold improvements in biochemical potency for central nervous system programs [10]. These dramatic enhancements correlate with the methoxy group's ability to modify molecular conformation and enhance van der Waals interactions [10].
The electronic properties of methoxy substitution also influence membrane permeability characteristics [10]. Studies have shown that methoxy groups can improve passive permeability by 5-fold while reducing efflux ratios by 4-fold, leading to enhanced cellular potency that exceeds biochemical potency improvements [10]. This dual benefit stems from the methoxy group's favorable impact on physicochemical properties while maintaining electronic complementarity with biological targets [10].
Molecular orbital analysis of methoxy-substituted systems reveals that the substituent significantly affects highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [11] [14]. These changes directly correlate with biological activity patterns, as molecular orbital energies influence electron transfer processes critical for receptor binding and activation [11].
The conformational flexibility of 3-methoxycyclohexan-1-amine plays a crucial role in determining target engagement efficiency and specificity [15] [16] [17]. Cyclohexane rings adopt chair conformations as their most stable arrangement, with substituents occupying either axial or equatorial positions that significantly influence biological activity [16] [18] [19].
Research on cyclohexane conformational analysis has established that equatorial substituents generally experience less steric hindrance compared to axial orientations [16] [18]. In methylcyclohexane, approximately 95% of molecules adopt the chair conformation with an equatorial methyl group, while only 5% maintain an axial orientation [20] [21]. This conformational preference stems from van der Waals strain in axial positions, where substituents experience unfavorable interactions with axial hydrogens at carbon-3 and carbon-5 positions [21].
| Conformational Parameter | Axial Orientation | Equatorial Orientation |
|---|---|---|
| Steric strain level | High due to 1,3-diaxial interactions [21] | Minimal steric interference [18] |
| Population distribution | ~5% for methyl substituents [20] | ~95% for methyl substituents [21] |
| Energy difference | +7.6 kJ/mol for methylcyclohexane [20] | Reference energy level [21] |
| Biological accessibility | Restricted due to strain [18] | Enhanced receptor complementarity [16] |
The conformational flexibility of cyclohexylamine derivatives directly impacts their biological activity through multiple mechanisms [15]. Theoretical studies have established that bioactivity depends on weighted overlaps between the volume of conformation space occupied by flexible ligands and the conformational requirements imposed by target proteins [15]. This relationship can be quantified through structure-activity relationship descriptors that measure conformational constraint effects on bioactivity [15].
Studies on amino-alkylcyclohexane compounds as N-methyl-D-aspartate receptor antagonists demonstrate how conformational factors influence binding affinity and selectivity [22] [23]. These compounds displaced radioligand binding with dissociation constants between 1.5 and 143 micromolar, showing wide potency ranges that correlate with conformational accessibility [23]. The voltage-dependent blocking kinetics of these compounds suggest that conformational flexibility enables optimal positioning within receptor binding sites [22].
Recent research on stereocontrolled functionalization of cyclohexanones has revealed that enzymatic approaches can achieve high stereoselectivity for both cis/trans and axial chirality in substituted cyclohexylamines [24]. This stereocontrol stems from enzyme pocket engineering that allows distinction between different conformational isomers through favorable binding energy differences [24]. Such findings highlight the critical importance of conformational considerations in designing 3-methoxycyclohexan-1-amine derivatives with enhanced target engagement properties.